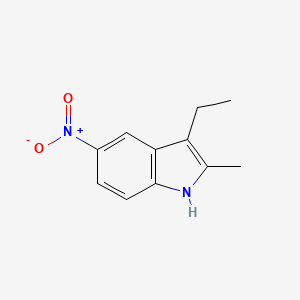

3-Ethyl-2-methyl-5-nitro-1h-indole

Description

Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of chemical and pharmaceutical sciences. atamanchemicals.combhu.ac.in This structural motif is not merely a synthetic curiosity but is widely distributed in nature and is integral to a vast number of biologically active molecules. atamanchemicals.com Its prevalence is exemplified by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and a multitude of alkaloids and drugs. wikipedia.org The unique electronic properties of the indole ring system allow it to participate in various intermolecular interactions, making it a privileged scaffold in drug discovery. atamanchemicals.com Consequently, the synthesis and functionalization of indole derivatives remain a highly active area of research, aimed at developing new therapeutic agents and functional materials. atamanchemicals.comwikipedia.org

Overview of Nitro-Substituted Indoles in Synthetic Strategy

Nitro-substituted indoles are a particularly important class of derivatives that serve as versatile intermediates in organic synthesis. nih.gov The introduction of a nitro group onto the indole scaffold can be achieved through several methods. One common approach is the direct electrophilic nitration of a pre-existing indole ring. However, the conditions for this reaction must be carefully controlled, as the indole nucleus is sensitive to strong acids which can lead to polymerization. bhu.ac.in Non-acidic nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, are often employed to achieve cleaner reactions. bhu.ac.innih.gov

Alternatively, and often more strategically, the nitro group can be incorporated into one of the precursors before the indole ring is constructed. Classic name reactions like the Fischer, Reissert, and Leimgruber–Batcho syntheses are frequently adapted to use nitro-substituted starting materials, allowing for the regioselective placement of the nitro group on the benzene portion of the scaffold. atamanchemicals.combhu.ac.in The Fischer indole synthesis, for instance, can utilize a substituted phenylhydrazine (B124118) to generate a specifically substituted indole. wikipedia.org The resulting nitroindole is a valuable synthetic building block; the nitro group is a strong electron-withdrawing group that can direct further substitutions and can be readily reduced to an amino group, opening pathways to a wide array of further functionalized indole derivatives. bhu.ac.in

Specific Focus on 3-Ethyl-2-methyl-5-nitro-1H-indole: Structural Context and Research Rationale

Structural Context

This compound is a specific derivative within the vast family of indole compounds. nih.gov It is characterized by a methyl group at position 2, an ethyl group at position 3, and a nitro group at position 5 of the indole core. nih.govuni.lu The presence of alkyl groups at both the 2- and 3-positions makes this a fully substituted pyrrole ring.

Interactive Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | nih.govuni.lu |

| Molecular Weight | 204.23 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 60676-78-0 | chemexpress.cnbldpharm.comchemicalbook.comsigmaaldrich.com |

| Canonical SMILES | CCC1=C(NC2=C1C=C(C=C2)N+[O-])C | uni.lu |

Note: This data is compiled from publicly available chemical databases.

Research Rationale

The research interest in a molecule like this compound stems from its potential as a synthetic intermediate. The strategic placement of the nitro group at the 5-position makes it a key precursor for synthesizing 5-aminoindoles through reduction. 5-Aminoindoles are valuable components in the development of more complex molecules, including those with potential pharmacological activity.

The most plausible and widely used method for constructing such a 2,3-disubstituted indole is the Fischer indole synthesis. bhu.ac.inwikipedia.org This specific compound would likely be synthesized by the acid-catalyzed reaction of (4-nitrophenyl)hydrazine with 2-pentanone (also known as ethyl methyl ketone). nih.govmdpi.com The reaction first forms a (4-nitrophenyl)hydrazone intermediate, which then undergoes an intramolecular rearrangement and cyclization to yield the final indole product. wikipedia.org The use of an unsymmetrical ketone like 2-pentanone could potentially lead to regioisomers, but the conditions can often be tuned to favor the desired product. The rationale for pursuing the synthesis of this and related nitroindoles is to create a library of functionalized building blocks for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-methyl-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-9-7(2)12-11-5-4-8(13(14)15)6-10(9)11/h4-6,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMERMWACWLHWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282945 | |

| Record name | 3-ethyl-2-methyl-5-nitro-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60676-78-0 | |

| Record name | 1H-Indole, 3-ethyl-2-methyl-5-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-2-methyl-5-nitro-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYL-2-METHYL-5-NITROINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Ethyl 2 Methyl 5 Nitro 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

Electrophilic substitution is a hallmark reaction of the electron-rich indole ring system. The regioselectivity of this reaction is primarily governed by the ability of the heterocyclic nitrogen atom to stabilize the intermediate carbocation (arenium ion).

Preferential Reactivity at the C-3 Position

For most indoles, electrophilic attack occurs preferentially at the C-3 position. This is because the resulting cationic intermediate can be effectively stabilized by the lone pair of electrons on the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. However, in 3-Ethyl-2-methyl-5-nitro-1H-indole, the C-3 position is already substituted with an ethyl group. Consequently, electrophilic attack is redirected to other positions on the indole ring.

With the C-3 position blocked, electrophilic substitution is directed towards the benzene portion of the molecule. The outcome of such reactions is determined by the directing effects of the substituents on the benzene ring. The methyl and ethyl groups on the pyrrole (B145914) ring are electron-donating and thus activate the benzene ring, favoring substitution at the ortho and para positions relative to the pyrrole fusion. Conversely, the nitro group at C-5 is a strong electron-withdrawing group and a meta-director.

The interplay of these directing effects determines the position of further substitution. The activating effect of the alkyl groups and the deactivating, meta-directing effect of the nitro group will guide incoming electrophiles. For instance, in electrophilic aromatic substitution reactions such as nitration or halogenation, the incoming electrophile would be expected to substitute at the C-4, C-6, or C-7 positions, with the precise location depending on the specific reaction conditions and the nature of the electrophile. Studies on similarly substituted indoles have shown that nitration of 2-methyl-5-nitroindole can lead to the formation of 3,5-dinitroindoles, and further nitration can yield 3,5,6-trinitroindoles nih.gov. For 3-acetylindole (B1664109) and indole-3-carbonitrile, nitration predominantly yields the 6-nitro derivatives umn.edu.

Functionalization with Nitriles in the Presence of Boron Lewis Acids

The functionalization of indoles at the C-3 position can be achieved through reactions with nitriles in the presence of a boron Lewis acid, such as phenylboron dichloride (PhBCl₂). This method allows for the synthesis of 3-acylindoles and 1-(1H-indol-3-yl)alkylamines under mild conditions nih.gov. The reaction proceeds through the activation of the nitrile by the Lewis acid, followed by nucleophilic attack from the electron-rich C-3 position of the indole. The resulting imine intermediate can then be hydrolyzed to afford a 3-acylindole or reduced to yield the corresponding amine.

Given that the C-3 position of this compound is substituted, direct functionalization at this site via this method is not feasible. However, this methodology highlights a general strategy for the C-3 functionalization of other indole derivatives that lack a substituent at this position.

Reactions Involving the Nitro Group

The nitro group at the C-5 position is a key functional handle that can undergo a variety of transformations, most notably reduction reactions. These reactions are crucial for the synthesis of various biologically active indole derivatives.

Bioreduction Pathways and Reactive Intermediate Formation

The bioreduction of nitroaromatic compounds is a significant metabolic pathway mediated by various nitroreductase enzymes found in microorganisms and mammalian cells. researchgate.netgatech.edunih.gov This process involves the sequential reduction of the nitro group (NO₂) to a nitroso (NO), then a hydroxylamino (NHOH), and finally an amino (NH₂) group. nih.gov Each of these reduction steps involves the transfer of two electrons.

During this enzymatic reduction, reactive intermediates are formed. The nitroso and hydroxylamino derivatives are particularly noteworthy. The hydroxylamine (B1172632) intermediate is of significant interest as it can undergo further reactions, such as conjugation with acetate (B1210297) or sulfate, which can lead to the formation of reactive species capable of interacting with cellular macromolecules like DNA. nih.govmdpi.com The specific nitroreductases involved and the precise nature of the intermediates can vary depending on the organism and the specific substrate. researchgate.netmdpi.comresearchgate.net For instance, studies on 5-nitroindoles have implicated the 'classical' nitroreductase of Salmonella typhimurium and O-acetyltransferase in the metabolic activation and expression of genotoxicity mdpi.com.

Table 1: Intermediates in the Bioreduction of Nitroaromatic Compounds

| Step | Intermediate | Functional Group |

| 1 | Nitroso derivative | -NO |

| 2 | Hydroxylamino derivative | -NHOH |

| 3 | Amino derivative | -NH₂ |

Reduction to Amine Derivatives

The chemical reduction of the nitro group to an amine is a fundamental and widely used transformation in organic synthesis. This conversion opens up a vast chemical space for the derivatization of the indole scaffold. A variety of reducing agents can be employed to achieve this transformation, offering different levels of chemoselectivity and functional group tolerance.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. nih.gov This method is generally efficient and clean. Other widely used reducing agents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and stannous chloride (SnCl₂) in various solvents. stackexchange.comresearchgate.net For instance, the reduction of N-alkyl-nitroisatin to the corresponding nitroindole nucleus has been effectively achieved using a mixed borohydride (B1222165) system (ZrCl₄/NaBH₄) nih.gov. These methods are generally applicable to a wide range of nitroindoles, and it is expected that this compound can be readily reduced to 5-amino-3-ethyl-2-methyl-1H-indole using these established protocols.

Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reagent(s) | Conditions |

| H₂, Pd/C | Catalytic hydrogenation |

| Sn, HCl | Metal in acidic medium |

| Fe, HCl | Metal in acidic medium |

| SnCl₂, HCl | Metal salt in acidic medium |

| ZrCl₄, NaBH₄ | Mixed borohydride system |

Cycloaddition Reactions of the Indole Core

The indole ring, with its π-electron system, can participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic structures. These reactions can involve the indole acting as either a diene or a dienophile, depending on the reaction partner and conditions.

The participation of indoles in Diels-Alder reactions, a type of [4+2] cycloaddition, is well-documented. nih.govnih.gov Indoles can function as dienophiles, particularly when an electron-withdrawing group is present on the indole ring, reacting with electron-rich dienes. nih.gov Conversely, they can also act as dienes in inverse electron-demand Diels-Alder reactions when paired with electron-deficient dienophiles. acs.orgacs.org The presence of the electron-withdrawing nitro group at the C-5 position in this compound would enhance its dienophilic character. However, the substitution at both C-2 and C-3 positions might sterically hinder the approach of a diene.

Indoles also undergo [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones and azomethine ylides, to form five-membered heterocyclic rings fused to the indole core. rsc.orguchicago.eduresearchgate.net These reactions are often highly regioselective and stereoselective. For instance, dearomative [3+2] cycloadditions of 3-nitroindoles with azomethine ylides have been reported to yield complex pyrroloindoline structures rsc.org. However, studies have shown that the presence of a nitro group at the C-5 position and disubstitution at the C-2 and C-3 positions can inhibit certain nickel-catalyzed formal [3+2] cycloadditions, likely due to a decrease in the nucleophilicity of the indole ring mdpi.com.

Table 3: Types of Cycloaddition Reactions Involving Indoles

| Reaction Type | Role of Indole | Key Features |

| Diels-Alder ([4+2]) | Dienophile or Diene | Forms a six-membered ring; reactivity influenced by electron-withdrawing/donating groups. nih.govnih.govacs.orgacs.org |

| 1,3-Dipolar ([3+2]) | Dipolarophile | Reacts with 1,3-dipoles (e.g., nitrones, azomethine ylides) to form a five-membered ring. rsc.orguchicago.eduresearchgate.net |

Reactivity of the C2–C3 π-Bond

The C2–C3 double bond in the indole ring is a key site of reactivity. While indoles are generally electron-rich aromatic systems, the presence of a strong electron-withdrawing nitro group at the 5-position significantly modulates the electron density of the pyrrole ring, including the C2–C3 π-bond. This modification makes the indole nucleus less susceptible to electrophilic attack compared to unsubstituted indoles. However, the C2–C3 π-bond can still participate in various reactions, particularly those that proceed through radical or transition-metal-catalyzed pathways.

The oxidative activation of the C2–C3 π-bond is a notable transformation for indoles. nih.gov This can lead to the formation of various oxygen-containing indoline (B122111) derivatives. nih.gov While specific studies on this compound are not prevalent, the general reactivity of substituted indoles suggests that under oxidative conditions, this bond can be cleaved or functionalized. For instance, the oxidation of C2,C3-dialkyl-substituted indoles can lead to C-H oxygenation or amination at the C2 position under mild, copper-catalyzed conditions. nih.gov

Furthermore, cycloaddition reactions involving the C2=C3 double bond are a significant aspect of indole chemistry. In the case of 3-nitroindoles, this bond can act as a 2π-electron partner in (3+2) and (4+2) annulations, leading to dearomatized indole-based scaffolds. wikipedia.org The electrophilic character of 3-nitroindoles, enhanced by the nitro group, facilitates reactions with electron-rich species. wikipedia.org Although the primary focus of such studies is often on 3-nitroindoles where the nitro group is directly at the site of reaction, the electronic influence of the 5-nitro group in this compound would still play a role in modulating the reactivity of the C2–C3 π-bond in such transformations.

Table 1: Representative Reactions Involving the C2–C3 π-Bond of Substituted Indoles

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Oxidative C-H Oxygenation | Cu Catalyst, Oxidant | 2-Oxygenated Indoline | nih.gov |

| (3+2) Annulation | Vinylaziridines, Pd-catalyst | Dihydropyrrolo[3,4-b]indole | wikipedia.org |

| (4+2) Annulation | Crotonaldehydes, NHC-catalyst | Annulated Indole Derivative | wikipedia.org |

This table presents generalized reactivity based on studies of similarly substituted indoles and is intended to be illustrative of potential transformations for this compound.

Transformations Involving the C2–N Sigma Bond

The C2–N sigma bond within the indole ring is generally stable due to its incorporation within the aromatic system. However, under specific conditions, this bond can be cleaved. Recent research has highlighted novel transformations of nitroarenes that involve C–N bond cleavage, often facilitated by transition-metal catalysis. rsc.org These reactions open up new synthetic pathways for the functionalization of aromatic rings.

For nitroindoles, palladium-catalyzed cross-coupling reactions have been shown to proceed via C–NO2 bond cleavage. rsc.org While this involves the bond between the nitro group and the aromatic ring rather than the C2-N bond of the indole core, it demonstrates the potential for activating C-N bonds in nitroaromatic systems.

More directly related to the indole nucleus, rhodium-catalyzed reactions have been developed for the synthesis of 2-methylindoles that proceed via the cleavage of a C-N bond in an N-allylbenzimidazole precursor. nih.gov Although this is a synthetic route to indoles rather than a reaction of a pre-formed indole, it underscores that C-N bond cleavage within heterocyclic systems is achievable under transition-metal catalysis.

Stability and Degradation

Susceptibility to Autoxidation and Oligomerization under Acidic Conditions

Indoles, in general, are known to be sensitive to acidic conditions, often leading to oligomerization or polymerization. nih.govacs.org The protonation of the indole ring, typically at the C3 position, generates a highly reactive indoleninium cation which can then attack another neutral indole molecule, initiating a chain reaction. acs.org In the case of this compound, the C3 position is substituted, which would direct protonation to the C2 position or the nitrogen atom. Protonation at C2 would also generate a reactive species susceptible to nucleophilic attack by another indole molecule.

The presence of the electron-withdrawing 5-nitro group is expected to decrease the basicity of the indole ring, making it less susceptible to protonation compared to an unsubstituted indole. However, under sufficiently acidic conditions, protonation and subsequent oligomerization can still occur. Studies on indole-3-carbinol (B1674136) have shown that it readily undergoes oligomerization in aqueous acidic solutions, forming a mixture of dimers, trimers, and tetramers. nih.govacs.org

Autoxidation, the spontaneous oxidation by atmospheric oxygen, is a degradation pathway for many organic compounds, particularly those with unsaturated bonds or electron-rich centers. wikipedia.org While specific studies on the autoxidation of this compound are scarce, the general principles of autoxidation of aromatic compounds can be applied. The process often involves free radical chain reactions initiated by light, heat, or the presence of metal ions. The indole ring, even with the deactivating nitro group, could potentially be susceptible to autoxidation over time, leading to the formation of various oxidized products. The presence of the ethyl and methyl groups could also be sites for radical abstraction, initiating the degradation process.

The degradation of nitroaromatic compounds in the environment can proceed through various pathways, including reduction of the nitro group or oxidation of the aromatic ring. nih.gov Under acidic conditions, the stability of the nitro group itself might be compromised, potentially leading to further degradation pathways.

Table 2: Potential Degradation Products of this compound under Acidic Conditions

| Degradation Pathway | Potential Products | Influencing Factors |

| Oligomerization | Dimers, Trimers, and higher oligomers | Acid concentration, Temperature |

| Autoxidation | Oxidized indole derivatives (e.g., oxindoles) | Presence of oxygen, light, metal ions |

This table outlines plausible degradation products based on the known reactivity of indoles and nitroaromatic compounds.

Spectroscopic and Structural Characterization of 3 Ethyl 2 Methyl 5 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 3-Ethyl-2-methyl-5-nitro-1H-indole would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions. The presence of the electron-withdrawing nitro group at the C5 position would significantly deshield the adjacent aromatic protons. The N-H proton of the indole (B1671886) ring would likely appear as a broad singlet, also in the downfield region. The protons of the ethyl and methyl groups at the C3 and C2 positions, respectively, would appear in the upfield region. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern of an ethyl group. The C2-methyl protons would appear as a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the 11 carbon atoms. The carbons of the indole ring would resonate in the aromatic region (δ 100-145 ppm). The carbon atom attached to the nitro group (C5) and the carbons of the pyrrole (B145914) ring (C2 and C3) would have their chemical shifts influenced by the substituents. The carbons of the ethyl and methyl groups would appear in the upfield aliphatic region (typically δ 10-30 ppm).

Two-Dimensional NMR Experiments for Structural Elucidation

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group and among the aromatic protons. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy and Vibrational Analysis

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. A sharp peak in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the indole ring. Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group would be expected around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Bending vibrations for the alkyl groups and aromatic C-C stretching would also be present in the fingerprint region of the spectrum. For related nitro-containing indole compounds, characteristic IR peaks for the nitro group are prominent. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the chromophoric indole system. The presence of the nitro group, a strong chromophore, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted indole.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (204.23 g/mol ). sigmaaldrich.com The fragmentation pattern would likely involve the loss of the nitro group, the ethyl group, and other characteristic cleavages of the indole ring, which would help in confirming the structure. Predicted mass spectrometry data suggests a monoisotopic mass of 204.08987 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's molecular formula by providing its exact mass with high accuracy. For this compound (C₁₁H₁₂N₂O₂), the theoretical monoisotopic mass is 204.0899 g/mol . An experimental HRMS analysis would aim to measure this value to within a few parts per million (ppm), confirming the elemental composition.

While no specific experimental HRMS data has been located for this compound, a database entry does provide a predicted monoisotopic mass of 204.08987 Da. uni.lu This theoretical value serves as a benchmark for any future experimental verification. Typically, HRMS is performed using techniques such as time-of-flight (TOF) or Orbitrap mass analyzers. nih.govijpsm.com

X-ray Crystallography for Solid-State Structure

A crystal structure analysis of this compound would elucidate the precise geometry of the molecule. This includes the planarity of the indole ring system, the orientation of the ethyl and nitro substituents, and any intermolecular interactions such as hydrogen bonding or π-π stacking.

Although no crystallographic data is available for the title compound, studies on similar structures provide context for what might be expected. For instance, in a related compound, (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, the indole ring is nearly planar. nih.govresearchgate.netnih.gov The analysis of another indole derivative, diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate, revealed detailed information about the dihedral angles between the indole unit and its substituents, as well as intramolecular π–π interactions. nih.gov For any future crystallographic study of this compound, a similar detailed analysis of its bond lengths, angles, and torsional angles would be expected.

The crystallographic analysis of a single crystal of this compound would begin with the determination of its unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the space group, which describes the symmetry of the crystal lattice.

For example, the related compound (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate was found to crystallize in the triclinic space group P-1 with specific unit cell parameters. nih.govresearchgate.net Another example, cis-4-(4-methoxyphenyl)-3-methyl-7-nitro-2-phenyl-l,2,3,4-tetrahydroquinoline, also had its crystal structure determined, providing a complete characterization of its solid-state conformation. scielo.org.co Should crystals of this compound be grown and analyzed, similar data would be foundational to understanding its solid-state structure.

Computational and Theoretical Investigations of 3 Ethyl 2 Methyl 5 Nitro 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic and structural properties of molecules.

Optimized Molecular Geometry and Electronic Structure Calculations

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Using a method like B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of 3-Ethyl-2-methyl-5-nitro-1H-indole would be calculated to determine the lowest energy conformation. These optimized parameters are crucial for all subsequent calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-C3 | Data not available |

| C3-C3a | Data not available | |

| N1-C2 | Data not available | |

| C5-N(nitro) | Data not available | |

| Bond Angle (°) | C2-C3-C3a | Data not available |

| C3-C2-N1 | Data not available | |

| Dihedral Angle (°) | C2-C3-C(ethyl)-C(ethyl) | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and reduce the energy gap, potentially increasing its reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating sites for nucleophilic attack. For this compound, the oxygen atoms of the nitro group would be expected to be regions of high negative potential, while the hydrogen atom on the indole (B1671886) nitrogen would likely be a site of positive potential.

Vibrational Frequency Analysis (FT-IR)

Theoretical vibrational frequency analysis can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks in an experimental FT-IR spectrum to specific molecular motions, such as stretching and bending of bonds. This aids in the structural confirmation of the synthesized compound. For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the indole ring, the C-H stretches of the methyl and ethyl groups, and the symmetric and asymmetric stretches of the nitro group.

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | Data not available | Data not available | N-H stretching |

| νas(NO₂) | Data not available | Data not available | Asymmetric NO₂ stretching |

| νs(NO₂) | Data not available | Data not available | Symmetric NO₂ stretching |

| ν(C-H) | Data not available | Data not available | C-H stretching (aromatic) |

| ν(C-H) | Data not available | Data not available | C-H stretching (aliphatic) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. It allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths (f) can be compared with experimental data to understand the electronic transitions involved. For this compound, transitions involving the π-systems of the indole ring and the nitro group would be expected to dominate the UV-Vis spectrum.

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bioactivity Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. NBO analysis also provides information about the charge distribution on each atom, which can be correlated with the molecule's reactivity and potential bioactivity. For this compound, significant charge delocalization would be expected from the lone pairs of the indole nitrogen and the oxygen atoms of the nitro group into the aromatic system.

Table 5: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | Data not available |

| π(C4-C5) | π(C3a-C7a) | Data not available |

| LP(1) O(nitro) | σ*(N(nitro)-C5) | Data not available |

Molecular Dynamics Simulations (if applicable to indole derivatives)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and have been applied to various heterocyclic compounds, including indole derivatives. For a molecule like this compound, MD simulations could provide valuable insights into its conformational dynamics, interactions with solvent molecules, and its behavior in a condensed phase.

In the context of drug design and materials science, MD simulations are often employed to understand how molecules like nitroindole derivatives interact with biological targets or other molecules in a material. For instance, simulations could elucidate the binding modes of 5-nitroindole (B16589) derivatives to biological macromolecules, such as G-quadruplex DNA, as has been a subject of interest for their potential anticancer activities. nih.govd-nb.infonih.gov While no specific MD studies on this compound were found, the methodology is highly applicable. Such simulations would typically involve defining a force field for the molecule, placing it in a simulated environment (e.g., a box of water molecules), and then solving Newton's equations of motion to track the trajectory of each atom over time. The resulting data can be analyzed to understand dynamic properties that are not accessible from static quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies, particularly those grounded in quantum mechanics, are instrumental in predicting and explaining the reaction mechanisms and selectivity of organic compounds. For this compound, such studies would be crucial for understanding its reactivity in various chemical transformations. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the indole ring, making it a subject of interest for theoretical investigation. rsc.org

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, emphasizing the role of electron density in chemical reactions. Cycloaddition reactions, a class of pericyclic reactions, are well-suited for analysis using MEDT. While specific MEDT studies on this compound are not available, the general principles of MEDT can be applied to predict its behavior in such reactions.

Conceptual Density Functional Theory (DFT) provides a powerful set of tools for understanding and predicting the reactivity of chemical species. mdpi.comnih.govfrontiersin.org By calculating various global and local reactivity descriptors, one can gain significant insights into the electrophilic and nucleophilic nature of a molecule. For this compound, these descriptors can be calculated using computational methods to predict its reactivity.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): A global index that quantifies the electrophilic power of a molecule.

Nucleophilicity (N): A global index that quantifies the nucleophilic power of a molecule.

Local reactivity is often analyzed using Fukui functions or Parr functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For this compound, the nitro group is expected to significantly increase the global electrophilicity of the molecule. A Conceptual DFT study would likely reveal that the indole ring, particularly the positions ortho and para to the nitro group, are susceptible to nucleophilic attack. The presence of the ethyl and methyl groups would also modulate the reactivity through steric and electronic effects.

Table 1: Hypothetical Conceptual DFT Reactivity Descriptors for Indole and a Nitroindole Derivative

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| Indole | -4.5 | 5.0 | 2.03 | 3.5 |

| 5-Nitroindole | -6.0 | 4.5 | 4.00 | 2.0 |

Note: The values in this table are illustrative and based on general trends observed for similar compounds. Actual calculated values would require specific DFT computations.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, allows for a rigorous analysis of the electron density topology of a molecule. gla.ac.uk This method can be used to characterize the nature of chemical bonds, identify non-covalent interactions, and partition the molecule into atomic basins to calculate atomic charges. researchgate.netresearchgate.net

For this compound, a QTAIM analysis would provide a detailed picture of the electronic structure. The analysis would focus on the bond critical points (BCPs) for all covalent bonds, providing information about their strength and nature (ionic vs. covalent) through the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points. Furthermore, QTAIM is particularly useful for identifying and characterizing weaker intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the crystal packing and interactions with other molecules. The nitro group, with its electronegative oxygen atoms, would be expected to participate in hydrogen bonding interactions. The analysis of the electron density topology would reveal the presence of bond paths and critical points associated with these interactions, quantifying their strength and nature. researchgate.net

Synthesis and Investigation of Derivatives and Analogs of 3 Ethyl 2 Methyl 5 Nitro 1h Indole

Modification at the Indole (B1671886) Nitrogen (N-1) Position

The nitrogen atom at the N-1 position of the indole ring is a common site for substitution, and its modification can significantly impact the compound's properties. The hydrogen on the indole nitrogen is acidic and can be removed by a base to form an indolyl anion, which can then react with various electrophiles.

N-Alkylation and N-Arylation: Alkylation at the N-1 position is a fundamental transformation. In general, indoles react with alkyl halides, but often require heat and a suitable base. For instance, the reaction of indole with methyl iodide in DMF typically occurs at around 80°C. pharmaguideline.com For a substituted indole like 3-Ethyl-2-methyl-5-nitro-1H-indole, the steric bulk from the adjacent C-2 methyl group can influence the reaction rate. wikipedia.org N-alkylation of related nitroindoles, such as N-(3-chloropropyl)-5-nitroisatin, has been achieved, which then leads to the corresponding N-substituted 5-nitroindole (B16589). researchgate.net

N-arylation introduces an aryl group at the N-1 position, a transformation often accomplished through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation. nih.gov These methods provide access to a wide range of N-arylindoles, although the strong electron-withdrawing nature of the 5-nitro group in the target molecule might necessitate specific catalytic systems or harsher reaction conditions to achieve high yields. nih.govnih.gov Procedures for the N-arylation of indoles have been developed that tolerate ortho-disubstituted aryl halides, indicating that sterically demanding couplings are feasible. nih.gov

Substitutions on the Ethyl Group at C-3

Direct functionalization of the ethyl group at the C-3 position is challenging due to the chemical inertness of the sp³-hybridized carbon atoms. Reactions on the indole core, particularly at the electron-rich C-3 position, are generally more favorable. Therefore, accessing derivatives with substitutions on the C-3 ethyl group typically involves a synthetic strategy where a functionalized side chain is incorporated before the indole ring is formed.

For example, a common route to indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed rearrangement of an arylhydrazone. pharmaguideline.comluc.edu To obtain a C-3 side-chain-functionalized derivative, one would start with a ketone that already contains the desired substituted ethyl group.

Alternatively, recent methodologies have shown the conversion of 3-(2-nitroethyl)-1H-indoles into other functional groups, demonstrating that the ethyl side chain at C-3 can be a reactive handle for further transformations under specific conditions. nih.govresearchgate.net These reactions, however, often involve the transformation of a terminal functional group on the chain (like a nitro group) rather than direct C-H activation of the ethyl backbone.

Alterations on the Methyl Group at C-2

Similar to the C-3 ethyl group, the C-2 methyl group is relatively unreactive towards many reagents. The C-2 position of the indole ring is less nucleophilic than the C-3 position. bhu.ac.in Electrophilic attack, if the C-3 position is blocked, will preferentially occur at C-2, but this is not a viable pathway for modifying the existing methyl group. bhu.ac.in

Functionalization of the C-2 methyl group generally requires its activation. One potential, though synthetically demanding, strategy involves metallation. Using a strong base, it might be possible to deprotonate the methyl group to form an anion, which could then react with an electrophile. However, competitive deprotonation at the N-1 position would need to be managed, typically through the use of an N-protecting group. Synthesis of 2-substituted indoles often relies on building the indole ring with the desired substituent already in place, for example, through the Gassman or a related indole synthesis. luc.edu It has been noted that a methyl group at the C-2 position can sometimes inhibit certain cyclization reactions, highlighting its steric influence. rsc.org

Derivatization at the Nitro Group Position (C-5)

The nitro group at the C-5 position is a versatile functional handle, primarily through its reduction to an amino group. The resulting 5-aminoindole (B14826) derivative is a key intermediate for a wide array of further functionalizations.

Reduction of the Nitro Group: The reduction of an aromatic nitro group is a well-established transformation. Various reducing agents can be employed, with the choice of reagent sometimes allowing for selective reductions in the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acid (e.g., SnCl₂/HCl) or other reagents like sodium dithionite. ijrar.org For instance, the reduction of N-alkyl-nitroisatin to the corresponding nitroindole has been effectively carried out using a mixed borohydride (B1222165) system (ZrCl₄/NaBH₄). researchgate.netnih.gov

Reactions of the 5-Amino Group: Once the 5-amino-3-ethyl-2-methyl-1H-indole is formed, the primary aromatic amine can undergo numerous reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is a valuable intermediate that can be converted into a wide range of substituents, including -OH, -F, -Cl, -Br, -I, and -CN, through Sandmeyer or related reactions.

This pathway significantly expands the diversity of derivatives that can be generated from the parent 5-nitroindole structure.

Influence of Substituents on Indole Core Reactivity

The reactivity of the indole core in this compound is governed by the interplay of the electronic and steric effects of its three substituents. wikipedia.orgnumberanalytics.com

Electronic Effects:

2-Methyl and 3-Ethyl Groups: Alkyl groups are electron-donating groups (EDGs) through an inductive effect. They increase the electron density of the pyrrole (B145914) ring, enhancing its nucleophilicity. The C-3 position is the most nucleophilic site in an indole, and the presence of the ethyl group blocks this position from direct electrophilic attack. bhu.ac.inquora.com

Steric Effects:

The 2-methyl and 3-ethyl groups create steric hindrance around the pyrrole ring. wikipedia.org The 2-methyl group can sterically impede the approach of reagents to the N-1 and C-3 positions. Similarly, the 3-ethyl group can hinder reactions at the C-2 and C-4 positions. This steric crowding can influence the regioselectivity of reactions. For example, in reactions where attack at either C-2 or C-7 is possible, steric hindrance from the C-2 and C-3 substituents might favor reaction at the more accessible C-7 position, provided it is electronically activated.

The combined effect is a molecule with a deactivated benzene (B151609) ring and a sterically hindered but electronically rich pyrrole ring where the primary site of reactivity (C-3) is already substituted.

Table 1: Summary of Substituent Effects on the Reactivity of the this compound Core.

Development of Fused Ring Systems (e.g., Pyrroloindoles)

The functional groups present on this compound can be leveraged to construct fused polycyclic systems. acs.orgnih.govcore.ac.uk Such annulation reactions create rigid, complex scaffolds of potential interest in medicinal chemistry and materials science.

One prominent strategy involves building a new ring onto the N-1 and C-2 positions of the indole. For example, the N-1 position could be functionalized with a two-carbon unit bearing a leaving group. Subsequent intramolecular cyclization via nucleophilic attack from the C-2 position (or an activated C-2 methyl group) could lead to the formation of a fused five-membered ring, resulting in a pyrroloindole structure. A related strategy has been demonstrated where a 3-nitroindole derivative was used to prepare a pyrrolo[3,4-b]indole (B14762832) via a Barton-Zard reaction. nih.gov

Another approach involves the benzene portion of the indole. After reduction of the C-5 nitro group to an amine, the resulting amino group can participate in cyclization reactions. For example, a Pictet-Spengler reaction between the 5-aminoindole and an aldehyde could be envisioned to construct a new ring fused at the C-4 and C-5 positions. wikipedia.org Intramolecular Friedel-Crafts acylation is another powerful method for creating fused rings, where a tethered electrophile attached elsewhere on the molecule (e.g., at N-1) acylates the indole core, typically at the C-4 or C-5 position, to form a new carbocyclic ring. acs.orgnih.gov

Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Perspectives

Influence of Substituents on Interactions with Biological Targets

The biological profile of indole (B1671886) derivatives can be significantly modulated by the introduction of various substituents at different positions of the indole ring. mdpi.com These modifications influence the molecule's steric, electronic, and hydrophobic properties, which in turn dictate its interaction with biological macromolecules.

Steric and Electronic Effects of Substituents on Target Binding

The size, shape, and electronic nature of substituents on the indole ring play a pivotal role in determining the binding affinity and selectivity towards biological targets.

Steric Effects: The bulkiness of a substituent can either enhance or hinder the binding of a molecule to a receptor. For instance, in the context of 5-HT3 receptor antagonists, sterically bulky substituents can lead to a greater interaction with gating amino acid residues, favoring the open conformation of the ion channel through steric repulsion. wikipedia.org Conversely, a narrow, hydrophobic groove in a binding site might only accommodate small, lipophilic substituents at a specific position, such as C5. wikipedia.org

Electronic Effects: The electronic properties of substituents, characterized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), significantly alter the electron distribution within the indole ring system. mdpi.com This, in turn, affects the non-covalent interactions, such as hydrogen bonds and π-π stacking, that are critical for ligand-receptor binding. For example, the introduction of a methoxy (B1213986) group (an EDG) at position 5 of an indole curcumin (B1669340) derivative was found to result in the most potent anticancer activity against several cell lines. nih.gov Theoretical studies on various substituted indoles have shown that groups like -CH3, -F, and -NH2 can activate certain positions of the ring, while the -NO2 group has a strong deactivating effect. nih.gov

A study on the nucleophilicity of indole derivatives using computational methods revealed that the activating and deactivating abilities of substituents like -CH3, -F, -NH2, and -NO2 can be explained by their effects on the electron density of the indole ring. nih.gov This directly impacts how the molecule interacts with its biological target.

Role of the Nitro Group in Molecular Recognition and Transformations

The nitro group (-NO2), a strong electron-withdrawing group, has a profound impact on the chemical reactivity and biological activity of the indole scaffold.

Molecular Recognition: The presence of a nitro group can significantly influence how a molecule is recognized by a biological target. In some cases, the strong deactivating effect of the nitro group is observed, particularly at the ortho and para positions relative to its substitution. nih.gov However, the nitro group can also be crucial for activity. For example, in a series of 1-{2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole (DAMNI) analogs, the nitro group at the 5th position of the imidazole (B134444) nucleus was found to be critical for their activity as HIV-1 reverse transcriptase inhibitors. sphinxsai.com The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming stabilizing interactions within a crystal structure, as seen in the case of the N-(2′-deoxyribofuranoside) of 3-iodo-5-nitroindole. researchgate.net

Chemical Transformations: The electron-withdrawing nature of the nitro group makes the indole ring more electrophilic, which has been exploited in various chemical transformations. researchgate.net Specifically, 3-nitroindoles have been shown to exhibit remarkable reactivity towards electron-rich species in reactions like cycloadditions and annulations. researchgate.net This reactivity allows for the synthesis of diverse and complex substituted indolines, which are themselves valuable motifs in biologically active compounds. researchgate.net The synthesis of 3-nitroindoles can be achieved through various methods, including electrophilic nitration, although these methods can present challenges such as low yields and harsh reaction conditions. nih.gov

A study on the mutagenic activity of nitro derivatives of various heterocyclic compounds, including indole, found that the position of the nitro group is critical. nih.gov A nitro group at C5 or C6 generally resulted in measurable mutagenic activity, whereas substitution at C4 or C7 led to weakly or non-mutagenic compounds. nih.gov

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into structure-activity relationships at the molecular level. These approaches allow for the prediction of how a ligand might interact with its target, thereby guiding the synthesis of more potent and selective compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com This method is widely used to rationalize the binding modes of potential drug candidates and to estimate their binding affinities.

For instance, molecular docking studies of novel 3-ethyl-1H-indole derivatives as potential selective COX-2 inhibitors predicted strong binding affinities, with scores significantly higher than the reference drug meloxicam. ajchem-a.com These studies revealed key hydrogen bonding interactions between the compounds and amino acid residues within the active site of the COX-2 enzyme, such as ARG120 and TYR355. ajchem-a.com Similarly, docking studies of an indole-based compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), helped to elucidate its mechanism of action as a chemoprotective agent. nih.gov

In another study, molecular docking was used to investigate the binding of newly synthesized 5-nitroindole (B16589) derivatives to the c-Myc G-quadruplex, a potential anticancer target. nih.gov The results illustrated that these scaffolds bind to the target, leading to the downregulation of c-Myc expression. nih.gov

Correlation of Electronic Properties (e.g., FMO, MEP) with Binding Affinity

The electronic properties of a molecule, such as its Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), are crucial determinants of its reactivity and intermolecular interactions. Computational methods can be used to calculate these properties and correlate them with the binding affinity of a ligand for its target.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors in QSAR studies. The FMO method is used to understand protein-ligand binding properties and to design new inhibitors. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule and is useful for predicting how a molecule will interact with other molecules. For example, visualizing the MEP surface of different substituted compounds can help to understand the electrostatic interactions with the target protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies often employ these electronic descriptors to build mathematical models that predict the biological activity of a series of compounds. ej-chem.orgdergipark.org.tr For example, 3D-QSAR studies on indole derivatives as phosphodiesterase IV inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify key steric, electrostatic, and hydrophobic features required for activity. nih.gov These models can then be used to predict the affinities of new, unsynthesized indole derivatives. nih.gov

Case Studies of Substituted Indole Derivatives with Defined Biological Targets

The strategic modification of the indole scaffold has led to the development of numerous derivatives with specific biological activities.

Anticancer Agents: Indole derivatives have emerged as promising anticancer agents by targeting various key proteins involved in cancer cell proliferation and survival. nih.govnih.gov

Tubulin Inhibitors: A series of substituted indole-acrylamide derivatives were synthesized and evaluated as potential tubulin-targeting agents. nih.gov Similarly, indole-chalcone derivatives have been developed as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase. nih.gov

Kinase Inhibitors: The versatility of the indole scaffold makes it an attractive candidate for developing kinase inhibitors. nih.gov For example, alectinib (B1194254) and sunitinib (B231) are FDA-approved indole-based anticancer agents that target specific kinases. nih.gov

c-Myc G-Quadruplex Binders: As previously mentioned, novel 5-nitroindole derivatives have been synthesized and shown to bind to the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene. nih.gov

Anti-inflammatory Agents: Indole derivatives have been identified as effective cyclooxygenase (COX) inhibitors, demonstrating significant anti-inflammatory activity. wisdomlib.org

COX-2 Inhibitors: A study focused on the synthesis and evaluation of new 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores as selective COX-2 inhibitors. ajchem-a.com Molecular docking predicted strong binding affinities for these compounds, and in vivo studies confirmed their anti-inflammatory properties. ajchem-a.com

Antimicrobial Agents: The indole nucleus is a core structure in many compounds with antimicrobial properties. chula.ac.th

A series of bisindolyl-substituted cycloalkane indoles were synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). chula.ac.th

Interactions with G-Quadruplex DNA

While direct studies on 3-Ethyl-2-methyl-5-nitro-1h-indole are limited, research on related 5-nitroindole derivatives provides valuable insights into their potential interactions with G-quadruplex (G4) DNA structures. These non-canonical DNA secondary structures are implicated in the regulation of oncogenes and are considered promising targets for anticancer drug development. idtdna.com

Studies on pyrrolidine-substituted 5-nitroindole derivatives have demonstrated their ability to bind to the G-quadruplex DNA of the c-Myc promoter. idtdna.com Biophysical analyses, including NMR spectroscopy, have shown that these compounds interact with the terminal G-quartets at both the 5' and 3' ends of the G4 structure. idtdna.com Notably, the binding stoichiometry for some of these derivatives was determined to be 2:1 (ligand:DNA). idtdna.comnih.gov This indicates that two molecules of the 5-nitroindole derivative associate with a single G-quadruplex structure. The 5-nitro group on the indole core was found to be a critical feature for this binding activity. nih.gov

| Compound Class | Target | Binding Stoichiometry (Ligand:DNA) | Interaction Site |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc promoter G-quadruplex | 2:1 idtdna.comnih.gov | Terminal G-quartets (5' and 3' ends) idtdna.com |

The binding of 5-nitroindole derivatives to the c-Myc G-quadruplex has been shown to modulate key cellular pathways. By stabilizing the G4 structure in the c-Myc promoter, these compounds can downregulate the expression of the c-Myc oncogene at both the transcriptional and translational levels. nih.gov This downregulation of c-Myc, a crucial regulator of cell proliferation and apoptosis, can lead to an arrest of the cell cycle, primarily in the sub-G1/G1 phase, in cancer cells. idtdna.com Furthermore, some of these compounds have been observed to increase the concentration of intracellular reactive oxygen species (ROS), contributing to their antiproliferative effects. idtdna.com Stabilization of genomic G-quadruplexes can trigger a cytokine-mediated inflammatory feedback loop, for instance by upregulating inflammatory cytokines like TNF-α and IL-6. nih.gov

Allosteric Modulation of Receptors (e.g., CB1 Receptor) by Indole-2-carboxamides

Indole derivatives, specifically indole-2-carboxamides, have been identified as allosteric modulators of G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor. idtdna.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a novel approach to fine-tuning receptor function. idtdna.com

The N-phenylethyl-1H-indole-2-carboxamide scaffold has been established as an excellent framework for designing positive allosteric modulators of the human CB1 receptor. nih.gov Structure-activity relationship studies have revealed that the carboxamide functionality at the 2-position of the indole ring is crucial for the stimulatory effect on agonist binding. nih.govshef.ac.uk Modifications to the substituents on the indole ring and the phenylethyl moiety can significantly impact the allosteric modulation. For instance, the presence of a chlorine atom at the 5-position and an alkyl group at the 3-position of the indole ring have been shown to be beneficial, though not essential, for the stimulatory activity. ucsd.edu Certain substituents on the phenylethyl group, such as piperidinyl, nitro, and dimethylamino groups at the para position, were found to be optimal for potent stimulation. ucsd.edu

One such derivative, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, has been shown to enhance the binding of agonists to the CB1 receptor. researchgate.net Interestingly, while it enhances agonist binding, it can act as an inhibitor of agonist-induced G-protein coupling, indicating a biased signaling mechanism. idtdna.comshef.ac.uk

| Compound Class | Receptor Target | Modulation Type | Key Structural Features for Activity |

| Indole-2-carboxamides | Cannabinoid CB1 Receptor | Positive Allosteric Modulator nih.gov | 2-carboxamide functionality nih.govshef.ac.uk; Substituents at indole positions 3 and 5 ucsd.edu; para-substituted phenylethyl moiety ucsd.edu |

Interaction with Enzymes and Proteins

The nitroindole scaffold is a versatile pharmacophore that has been shown to interact with a variety of enzymes and proteins, often leading to their inhibition.

Research has demonstrated that certain nitroindole derivatives can act as enzyme inhibitors. For example, 5-nitroindole-2-carboxylic acid has been studied as an inhibitor of human AP endonuclease 1 (APE1), an important enzyme in DNA base excision repair. plos.org While it was found to bind to a remote pocket of the enzyme, its inhibitory activity was linked to the formation of colloidal aggregates under certain conditions. nih.govplos.org

Furthermore, 5-nitroindole ribonucleotide has been shown to be a potent inhibitor of viral RNA-dependent RNA polymerase (RdRP) from poliovirus. nih.gov This suggests that nitroindole derivatives could be explored as potential antiviral agents. In another study, a series of 4-nitroindole (B16737) sulfonamides were synthesized and evaluated as antagonists for the 5-HT2A and 5-HT2C serotonin (B10506) receptors, with many compounds exhibiting high affinity. nih.gov The structurally related 5-nitroindazole (B105863) has been identified as a multi-targeted inhibitor of cyclin-dependent protein kinase 2 (CDK2) and other kinases implicated in lung cancer. nih.gov Some nitrofuran derivatives, which share the nitro-aromatic feature, have been identified as highly active, cell-permeable inhibitors of topoisomerase II. nih.gov

| Compound Class | Enzyme/Protein Target | Observed Effect |

| 5-Nitroindole-2-carboxylic acid | AP endonuclease 1 (APE1) plos.org | Binding to a remote pocket; non-specific inhibition via aggregation nih.govplos.org |

| 5-Nitroindole ribonucleotide | Poliovirus RNA-dependent RNA polymerase (RdRP) nih.gov | Potent inhibition nih.gov |

| 4-Nitroindole sulfonamides | 5-HT2A and 5-HT2C serotonin receptors nih.gov | Antagonistic activity with high affinity nih.gov |

| 5-Nitroindazole | Cyclin-dependent protein kinase 2 (CDK2) and other kinases nih.gov | Multi-targeted inhibition nih.gov |

| Nitrofurans | Topoisomerase II nih.gov | Potent inhibition nih.gov |

Emerging Applications and Future Research Directions

Role in Advanced Materials Science

The quest for novel organic materials with tailored electronic and optical properties is a driving force in materials science. The unique combination of an electron-donating indole (B1671886) ring and a strongly electron-withdrawing nitro group in 3-Ethyl-2-methyl-5-nitro-1H-indole makes it a promising candidate for various advanced materials.

Nonlinear optical (NLO) materials are crucial for applications in optical data storage, image processing, and optical switching. Organic molecules with large hyperpolarizability, arising from significant intramolecular charge transfer, are highly sought after for NLO applications. The presence of the nitro group, a potent electron-withdrawing group, can significantly enhance the NLO response of organic chromophores. nih.gov

Theoretical studies on other organic molecules have demonstrated that the introduction of nitro groups can lead to a substantial increase in the first hyperpolarizability (β) values. researchgate.net For instance, computational studies on Schiff bases have shown that the presence of a nitro group results in a low-energy absorption and enhanced NLO properties. researchgate.net The structure of this compound, with its inherent donor-π-acceptor (D-π-A) framework, is thus a promising scaffold for the design of new NLO materials. The indole nucleus acts as the electron donor, the conjugated π-system of the indole ring serves as the bridge, and the nitro group functions as the acceptor.

Future research should focus on the experimental determination of the NLO properties of this compound and its derivatives. Techniques such as the Kurtz-Perry powder technique and electric-field-induced second-harmonic generation (EFISH) could be employed to measure the second- and third-order NLO responses.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H12N2O2 | PubChem |

| Molecular Weight | 204.23 g/mol | PubChem |

| XlogP | 3.1 | PubChem |

| Monoisotopic Mass | 204.089877 Da | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

This table presents predicted data for this compound based on computational models.

Applications in Catalysis and Organic Transformations

The indole scaffold is a versatile platform for the development of novel catalysts and participation in various organic transformations. While this compound itself has not been reported as a catalyst, its structural features suggest potential roles in catalysis. The nitro group can influence the electron density of the indole ring, potentially modulating its reactivity in catalytic cycles.

Research on related nitroindole compounds has shown their utility in complex chemical reactions. For example, indolyl azines bearing an electron-deficient nitro group have been successfully used in rhodium-catalyzed annulative cyclization reactions to synthesize γ-carbolines, albeit with the need for a higher catalyst loading. acs.org This demonstrates that the presence of a nitro group does not preclude participation in catalytic transformations and can be a handle for further functionalization.

Furthermore, the reactivity of the nitro group itself can be exploited. The conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles highlights how a nitro-functionalized side chain on an indole can be a precursor for other valuable functional groups. nih.gov This suggests that this compound could serve as a key intermediate in the synthesis of more complex molecules.

Future investigations could explore the use of this compound as a ligand for transition metal catalysts or as a substrate in reactions that leverage the electronic properties of the nitroindole core.

Future Synthetic Challenges and Innovations

The synthesis of specifically substituted nitroindoles like this compound presents unique challenges. Classical nitration methods often employ harsh acidic conditions (e.g., nitric acid), which can lead to a lack of regioselectivity and the formation of unwanted byproducts, particularly in complex indole systems. nih.gov

Recent innovations in synthetic methodology are addressing these challenges. For instance, a novel, non-acidic, and metal-free method for the regioselective synthesis of 3-nitroindoles has been developed using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. nih.gov This protocol generates trifluoroacetyl nitrate (B79036) in situ as the electrophilic nitrating agent, offering a milder alternative to traditional methods. nih.gov However, the synthesis of 5-nitroindoles typically involves a different strategy, often starting from a pre-functionalized benzene (B151609) ring that is then cyclized to form the indole nucleus.

A significant challenge in the synthesis of this compound would be the controlled introduction of the ethyl and methyl groups at the 2 and 3-positions, respectively, in conjunction with the 5-nitro functionality. The Fischer indole synthesis is a classical method that could be adapted for this purpose.

Future research in this area will likely focus on developing more efficient, regioselective, and environmentally benign synthetic routes to this and other polysubstituted nitroindoles. The development of novel catalytic methods for the direct C-H functionalization of the indole ring in the presence of a nitro group is a particularly promising avenue.

Table 2: Comparison of Synthetic Methods for Nitroindoles

| Method | Reagents | Position of Nitration | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Nitration | Nitric Acid/Sulfuric Acid | Various | Readily available reagents | Harsh conditions, low regioselectivity | nih.gov |

| In situ Acetyl Nitrate | Acetyl nitrate | C3 | Milder conditions | Requires N-protection | researchgate.net |

| Ammonium Nitrate/Anhydride | (CH3)4NNO3/(CF3CO)2O | C3 | Non-acidic, non-metallic | Substrate scope limitations | nih.gov |

Theoretical Predictions for Novel Derivatizations and Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and potential derivatizations of novel compounds. For this compound, density functional theory (DFT) calculations can be employed to understand its electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. Such studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations.

Theoretical studies on related nitroaromatic compounds have successfully predicted their electronic properties and reactivity. researchgate.net For example, DFT calculations have been used to rationalize the binding affinity of 5-nitroindole (B16589) derivatives to biological targets. nih.gov The application of similar computational methods to this compound could predict its behavior in various chemical reactions and its potential for derivatization.

The nitro group can be reduced to an amino group, which can then be further functionalized through a wide range of reactions, including diazotization, acylation, and alkylation. This opens up a vast chemical space for the creation of novel derivatives with potentially interesting biological or material properties. The amino derivative could also serve as an internal electron donor, creating a push-pull system with another acceptor group for enhanced NLO properties.

Future theoretical work should focus on building a comprehensive computational model of this compound to predict its reactivity in various transformations and to design novel derivatives with tailored properties for specific applications.

Conclusion

Summary of Key Research Findings on 3-Ethyl-2-methyl-5-nitro-1H-indole and its Chemical Class

While dedicated research on this compound is limited, a substantial body of knowledge on the broader class of 5-nitroindoles provides a strong basis for understanding its characteristics. The indole (B1671886) ring system is a privileged structure in many pharmaceutical agents, and the introduction of a nitro group can significantly modulate its biological activity. byjus.comrsc.org

Synthesis: The most probable and widely used method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. byjus.comwikipedia.org For this compound, the logical starting materials would be (4-nitrophenyl)hydrazine and 2-pentanone. The reaction proceeds through the formation of a hydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgyoutube.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.orgnih.gov